molecular formula C16H16ClNO B248933 N-(5-chloro-2-methylphenyl)-2-(2-methylphenyl)acetamide

N-(5-chloro-2-methylphenyl)-2-(2-methylphenyl)acetamide

Cat. No. B248933
M. Wt: 273.75 g/mol
InChI Key: OYCUBNWJOHTLKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-2-(2-methylphenyl)acetamide, also known as CMA, is a chemical compound that has shown potential as a therapeutic agent in scientific research. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In

Mechanism of Action

The exact mechanism of action of N-(5-chloro-2-methylphenyl)-2-(2-methylphenyl)acetamide is not fully understood, but it is believed to act on the central nervous system by inhibiting the activity of certain enzymes and receptors. N-(5-chloro-2-methylphenyl)-2-(2-methylphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(5-chloro-2-methylphenyl)-2-(2-methylphenyl)acetamide has also been shown to modulate the activity of the cannabinoid receptors, which are involved in pain perception and inflammation.
Biochemical and physiological effects:
N-(5-chloro-2-methylphenyl)-2-(2-methylphenyl)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce pain sensitivity in animal models of neuropathic pain. Additionally, N-(5-chloro-2-methylphenyl)-2-(2-methylphenyl)acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-chloro-2-methylphenyl)-2-(2-methylphenyl)acetamide in laboratory experiments is its potential therapeutic applications. N-(5-chloro-2-methylphenyl)-2-(2-methylphenyl)acetamide has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, which make it a promising candidate for the development of new therapies. However, one limitation of using N-(5-chloro-2-methylphenyl)-2-(2-methylphenyl)acetamide in laboratory experiments is its limited availability. N-(5-chloro-2-methylphenyl)-2-(2-methylphenyl)acetamide is not widely available commercially, and its synthesis can be time-consuming and expensive.

Future Directions

There are several future directions for research on N-(5-chloro-2-methylphenyl)-2-(2-methylphenyl)acetamide. One direction is to further investigate its mechanism of action, particularly its effects on the activity of COX-2 and cannabinoid receptors. Another direction is to explore its potential use in the treatment of other diseases, such as cancer and autoimmune disorders. Additionally, more research is needed to optimize the synthesis method of N-(5-chloro-2-methylphenyl)-2-(2-methylphenyl)acetamide and to develop more efficient and cost-effective methods for its production.

Synthesis Methods

N-(5-chloro-2-methylphenyl)-2-(2-methylphenyl)acetamide can be synthesized using various methods, including the reaction of 5-chloro-2-methylaniline with 2-methylbenzoyl chloride in the presence of a base. Another method involves the reaction of 5-chloro-2-methylaniline with 2-methylbenzoyl isothiocyanate in the presence of a base. Both methods result in the formation of N-(5-chloro-2-methylphenyl)-2-(2-methylphenyl)acetamide, which can be purified and used for scientific research.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-(2-methylphenyl)acetamide has been studied for its potential therapeutic applications in scientific research. It has been shown to have anti-inflammatory and analgesic effects in animal models. N-(5-chloro-2-methylphenyl)-2-(2-methylphenyl)acetamide has also been studied for its potential use in the treatment of neuropathic pain, as it has been shown to reduce pain sensitivity in animal models of neuropathic pain. Additionally, N-(5-chloro-2-methylphenyl)-2-(2-methylphenyl)acetamide has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, as it has been shown to have neuroprotective effects in animal models.

properties

Product Name

N-(5-chloro-2-methylphenyl)-2-(2-methylphenyl)acetamide

Molecular Formula

C16H16ClNO

Molecular Weight

273.75 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(2-methylphenyl)acetamide

InChI

InChI=1S/C16H16ClNO/c1-11-5-3-4-6-13(11)9-16(19)18-15-10-14(17)8-7-12(15)2/h3-8,10H,9H2,1-2H3,(H,18,19)

InChI Key

OYCUBNWJOHTLKB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CC=CC=C2C

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CC=CC=C2C

Origin of Product

United States

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